benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrido[3,2-d]pyrimidin-1(2H)-one ring system .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one moiety might undergo reactions typical of heterocyclic compounds .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Antitumor Activity:
- The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, showing general applicability for the preparation of many substituted derivatives, has been explored. One such compound, BW301U, demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats, indicating potential antitumor applications (Grivsky et al., 1980).
Catalytic Applications:
- Novel 1,3-benzyl-3,4,5,6-tetrahydropyrimidin-2-ylidene-based N-heterocyclic carbene palladium(II) complexes have been synthesized and characterized. These complexes showed moderate to high catalytic activities in direct arylation of furans, thiophenes, and thiazoles, highlighting their potential in facilitating chemical transformations (Karaca et al., 2015).
Chemical Transformations and Predictive Studies
Chemical Transformations Prediction:
- Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the method's ability to anticipate the reactivity of certain functional groups in solution, which could aid in the development of new synthetic strategies for related compounds (Wang et al., 2006).
Synthetic Pathways and Antimicrobial Activity:
- A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, with some showing excellent in vitro antibacterial and antifungal activities, suggesting the relevance of pyrido[3,2-d]pyrimidin derivatives in the development of new antimicrobial agents (Maddila et al., 2016).
Mechanism of Action
Properties
CAS No. |
921545-40-6 |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.449 |
IUPAC Name |
benzyl 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C24H21N3O4/c1-17-9-11-18(12-10-17)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)31-16-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
InChI Key |
RXIDBFCLVUSSEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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